5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Compounds containing similar heterocyclic moieties such as imidazole and thiophene have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, including enzymes, receptors, and proteins, contributing to their diverse biological activities.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting its biological effects .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential wide range of biological activities. For instance, compounds containing imidazole and thiophene moieties have been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, and antitumor activities . These activities suggest that the compound may influence pathways related to inflammation, oxidative stress, microbial growth, and cell proliferation.
Pharmacokinetics
They can be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on its structural similarity to other heterocyclic compounds, it may exert various biological effects, such as inhibiting enzyme activity, modulating receptor signaling, and interfering with microbial growth . These effects can lead to changes at the cellular level, such as altered cell signaling, reduced inflammation, and inhibited cell proliferation.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . For instance, the compound’s activity may be enhanced or inhibited in different pH environments, and its stability may be affected by temperature and light. Additionally, the presence of other molecules can influence the compound’s absorption and distribution within the body.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
Compounds containing thiophene moiety have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide can be achieved through a multi-step process involving the formation of the isoxazole ring, the thiophene ring, and the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present on the compound.
Major Products Formed
The major products formed from these reactions will vary depending on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide include other heterocyclic compounds that contain thiophene, pyridine, and isoxazole rings. Examples include:
- Thiophene derivatives with various substituents
- Pyridine-based compounds with different functional groups
- Isoxazole-containing molecules with diverse biological activities
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-13(9-18-20-10)15(19)17-7-11-5-12(8-16-6-11)14-3-2-4-21-14/h2-6,8-9H,7H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTPIHRFFAEWAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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